1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound characterized by its unique structure, which includes a benzyl group, a tetrahydrofuran ring, and a piperidine ring
Preparation Methods
The synthesis of 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with a piperidine derivative that contains a tetrahydrofuran ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control and purification techniques such as recrystallization .
Chemical Reactions Analysis
1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1-benzyl-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamate: This compound has a similar structure but contains a carbamate group instead of a urea group, leading to different chemical properties and biological activities.
1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiourea:
1-Benzyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)amide: This amide derivative exhibits different solubility and stability characteristics compared to the urea compound.
Properties
IUPAC Name |
1-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLFVJFJUWJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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